Desmodin

Description

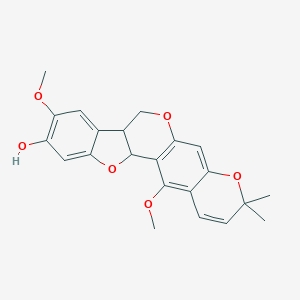

Structure

3D Structure

Properties

Molecular Formula |

C22H22O6 |

|---|---|

Molecular Weight |

382.4 g/mol |

IUPAC Name |

7,21-dimethoxy-17,17-dimethyl-3,12,16-trioxapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),4,6,8,14,18,20-heptaen-6-ol |

InChI |

InChI=1S/C22H22O6/c1-22(2)6-5-11-16(28-22)9-18-19(20(11)25-4)21-13(10-26-18)12-7-17(24-3)14(23)8-15(12)27-21/h5-9,13,21,23H,10H2,1-4H3 |

InChI Key |

CEAWIMABVSITMV-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C=CC2=C(C3=C(C=C2O1)OCC4C3OC5=CC(=C(C=C45)OC)O)OC)C |

Origin of Product |

United States |

Foundational & Exploratory

What is the chemical structure of Desmodin

This technical guide provides a comprehensive overview of the chemical structure of Desmodin, a naturally occurring pterocarpan (B192222). While this compound is recognized as a bioactive constituent of the Desmodium genus, publicly available data on its specific molecular interactions and quantitative biological activities are limited. This document summarizes the existing structural information and discusses the broader biological context in which this compound is found.

Chemical Structure of this compound

This compound is a pterocarpan, a class of isoflavonoids characterized by a tetracyclic ring system. Its formal chemical name is 7,21-dimethoxy-17,17-dimethyl-3,12,16-trioxapentacyclo[11.8.0.0²,¹⁰.0⁴,⁹.0¹⁵,²⁰]henicosa-1(13),4,6,8,14,18,20-heptaen-6-ol.[1] The structure is defined by a fused furan (B31954) ring attached to a chroman system, with methoxy (B1213986) and hydroxyl substitutions that are critical to its chemical properties.

Key Structural Identifiers:

| Identifier | Value |

| Molecular Formula | C₂₂H₂₂O₆[1] |

| IUPAC Name | 7,21-dimethoxy-17,17-dimethyl-3,12,16-trioxapentacyclo[11.8.0.0²,¹⁰.0⁴,⁹.0¹⁵,²⁰]henicosa-1(13),4,6,8,14,18,20-heptaen-6-ol[1] |

| CAS Number | 56257-27-3[1] |

| PubChem CID | 13338925[1] |

| SMILES | CC1(C=CC2=C(C3=C(C=C2O1)OCC4C3OC5=CC(=C(C=C45)OC)O)OC)C[1] |

| InChI Key | CEAWIMABVSITMV-UHFFFAOYSA-N[1] |

Biological Context and Activities of the Desmodium Genus

This compound is identified as a bioactive compound within the Desmodium species, a genus of plants used in traditional medicine to treat a variety of ailments.[2] Phytochemical analyses of Desmodium species have revealed the presence of numerous compound classes, including isoflavones, pterocarpans (like this compound), triterpenoids, and alkaloids.[2]

Extracts from the Desmodium genus have demonstrated a wide range of pharmacological activities, including:

While this compound is noted as a significant bioactive component from the pterocarpan class within this genus, specific studies detailing its individual contribution to these effects, its mechanism of action, or its signaling pathways are not extensively available in the current scientific literature.[2] The observed biological effects are generally attributed to the synergistic action of the various phytochemicals present in the plant extracts.

Signaling Pathways

Currently, there is a lack of specific research identifying and detailing the signaling pathways directly modulated by isolated this compound. The biological activities reported for Desmodium extracts, such as anti-inflammatory and antioxidant effects, suggest potential interactions with common signaling cascades like NF-κB or MAPK pathways. However, without direct experimental evidence for this compound, any depiction of a signaling pathway would be purely speculative.

Quantitative Data

A thorough review of the available literature did not yield specific quantitative data for this compound, such as IC₅₀ or EC₅₀ values, binding affinities, or efficacy data from in vitro or in vivo studies. Research has focused on the properties of crude extracts of Desmodium species. For instance, a methanol-water extract of Desmodium adscendens leaves showed an IC₅₀ value of 4.00 μg/mL in a DPPH radical scavenging assay, highlighting the antioxidant potential of the plant's constituents.[3]

Representative Experimental Protocol: Antioxidant Activity Assessment

To evaluate the potential biological activity of compounds like this compound, a DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common in vitro method. The following is a generalized protocol that could be adapted for testing the antioxidant capacity of this compound.

Objective: To determine the free radical scavenging activity of this compound.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Ascorbic acid (positive control)

-

96-well microplate

-

Spectrophotometer (capable of reading absorbance at ~517 nm)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

-

Prepare a stock solution of ascorbic acid in methanol at a concentration of 1 mg/mL.

-

Prepare a working solution of DPPH in methanol (e.g., 0.1 mM). The solution should have an absorbance of approximately 1.0 at 517 nm.

-

-

Assay Protocol:

-

In a 96-well microplate, add varying concentrations of the this compound solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL) to different wells. Perform serial dilutions from the stock solution.

-

Prepare a similar set of dilutions for the ascorbic acid positive control.

-

Prepare a blank well containing only methanol.

-

Add a fixed volume of the DPPH working solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Data Collection:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

-

Calculation of Scavenging Activity:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula:

where A_control is the absorbance of the DPPH solution without the sample (blank), and A_sample is the absorbance of the DPPH solution with the test compound.

-

-

Data Analysis:

-

Plot the percentage of scavenging activity against the concentration of this compound.

-

Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, by using regression analysis.

-

This protocol provides a fundamental framework for quantifying one of the potential biological activities of this compound, in line with the known properties of the plant genus from which it is derived. Further research is necessary to explore its other potential pharmacological effects and mechanisms of action.

References

Desmodin: A Technical Guide to its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desmodin, a pterocarpan (B192222) class isoflavonoid, is a significant bioactive compound found within various species of the Desmodium genus, notably Desmodium gangeticum. First reported in 1975, this molecule has garnered scientific interest for its diverse pharmacological activities, including potential applications in anticancer and neurological therapies. This technical guide provides an in-depth overview of the discovery and isolation of this compound, detailing experimental protocols and summarizing its biological activities. The document includes quantitative data where available, presented in structured tables, and visualizes key experimental workflows and the putative signaling pathway of this compound as a Cyclin-Dependent Kinase 5 (CDK5) inhibitor.

Introduction

The genus Desmodium, belonging to the Fabaceae family, encompasses a wide array of plants that have been utilized in traditional medicine across the globe. These plants are a rich source of various secondary metabolites, including alkaloids, flavonoids, terpenoids, and pterocarpans. Among these, this compound has emerged as a compound of interest due to its potential therapeutic properties. Pterocarpans are a class of isoflavonoids characterized by a tetracyclic ring system, and many exhibit significant biological activities. This guide focuses specifically on this compound, providing a comprehensive resource for researchers and professionals in the field of natural product chemistry and drug development.

Discovery and History

The first isolation and characterization of this compound were reported in 1975 by Purushothaman and his team.[1][2][3][4] In their work on the chemical constituents of Desmodium gangeticum, they identified this compound as a minor pterocarpanoid alongside another compound, gangetinin.[1][2][3][4] This initial discovery laid the groundwork for future investigations into the chemical diversity of Desmodium species and the biological activities of their isolated compounds.

Distribution in Desmodium Species

This compound has been primarily isolated from the roots of Desmodium gangeticum.[5][6][7] While other Desmodium species are known to produce a variety of pterocarpans, the specific distribution and concentration of this compound in these other species are not as well-documented. The yield of this compound can be influenced by various factors, including the geographical location of the plant, harvesting time, and the specific extraction and purification methods employed.

Isolation and Purification: Experimental Protocols

The isolation of this compound from Desmodium species typically involves a multi-step process of extraction, fractionation, and chromatography. While the original 1975 publication provides the initial report, detailed modern protocols can be adapted from general methods for pterocarpan isolation.

General Experimental Workflow

The following diagram illustrates a typical workflow for the isolation of this compound from Desmodium gangeticum roots.

Detailed Protocol

This protocol is a composite based on established methods for pterocarpan isolation.

1. Plant Material Preparation:

-

Collect fresh roots of Desmodium gangeticum.

-

Wash the roots thoroughly to remove any soil and debris.

-

Shade-dry the roots until they are brittle and can be easily powdered.

-

Grind the dried roots into a coarse powder.

2. Extraction:

-

The powdered root material (e.g., 500 g) is subjected to successive Soxhlet extraction with solvents of increasing polarity, starting with a non-polar solvent like n-hexane or petroleum ether to remove lipids and other non-polar constituents.

-

Subsequently, extract the defatted plant material with a solvent of medium polarity, such as chloroform (B151607) or ethyl acetate (B1210297), in which this compound is likely to be soluble. This can be performed for 24-48 hours.

3. Concentration:

-

The chloroform or ethyl acetate extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

4. Chromatographic Fractionation:

-

The crude extract is adsorbed onto a small amount of silica gel (60-120 mesh) and loaded onto a silica gel column.

-

The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate. For example, a gradient of n-hexane:ethyl acetate (from 9:1 to 1:1) can be used.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 95:5) and visualized under UV light or with a suitable staining reagent.

5. Purification:

-

Fractions showing the presence of the desired compound (based on TLC comparison with a reference or previous reports) are pooled and concentrated.

-

Final purification is achieved using preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.

6. Structure Elucidation:

-

The structure of the isolated compound is confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR; ¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).

Quantitative Data

While specific quantitative data for pure this compound is limited in the available literature, the following tables summarize relevant information on extractive yields and the biological activities of Desmodium extracts and related compounds.

Table 1: Extractive Yields from Desmodium gangeticum

| Plant Part | Extraction Method | Solvent | Yield (%) | Reference |

| Aerial Parts | Soxhlet | Ethanol | 5.8 ± 0.01 | [6] |

| Roots | Soxhlet | Ethanol | 4.80 ± 0.02 | [6] |

| Aerial Parts | Soxhlet | Water | 8.8 ± 0.12 | [6] |

| Roots | Soxhlet | Water | 7.20 ± 0.10 | [6] |

| Aerial Parts | Soxhlet | Hexane | 2.9 ± 0.01 | [6] |

| Roots | Soxhlet | Hexane | 2.50 ± 0.02 | [6] |

| Aerial Parts | Soxhlet | Ethyl Acetate | 3.2 ± 0.03 | [6] |

| Roots | Soxhlet | Ethyl Acetate | 2.60 ± 0.01 | [6] |

| Leaves & Stems | Boiling & Steaming | Water | 5.4 | [8] |

Table 2: Biological Activity Data (IC₅₀ Values)

| Activity | Compound/Extract | Test System | IC₅₀ Value | Reference |

| Antioxidant | Desmodium sequax extract | DPPH assay | 20.3 ± 0.8 µg/mL | [9][10] |

| Desmodium heterocarpon extract | DPPH assay | 22.4 ± 0.5 µg/mL | [9][10] | |

| Desmodium microphyllum extract | DPPH assay | 24.1 ± 0.9 µg/mL | [9][10] | |

| Anti-arthritic | Aqueous extract of D. gangeticum root | Inhibition of protein denaturation | Significant activity at 50-800 µg/mL | [11] |

| Antileishmanial | Desmodium gangeticum extract | Leishmania amazonensis amastigotes | 10 µg/mL < IC₅₀ < 20 µg/mL | |

| CDK5 Inhibition | This compound | Virtual Screening (predicted) | Potent ATP-competitive inhibitor | [12][13] |

Biological Activities and Signaling Pathways

This compound, as a pterocarpan, is associated with a range of biological activities. The most notable of these is its recently identified potential as a Cyclin-Dependent Kinase 5 (CDK5) inhibitor.

CDK5 Inhibition: A Potential Therapeutic Target

CDK5 is a proline-directed serine/threonine kinase that plays a crucial role in neuronal development and function. However, its dysregulation has been implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's disease and in the progression of various cancers.[14][15][16][17][18] Aberrant CDK5 activity can lead to hyperphosphorylation of tau protein, formation of neurofibrillary tangles, and cell cycle re-entry in post-mitotic neurons, ultimately causing neuronal death.[16][17] In cancer, CDK5 is involved in promoting cell proliferation, migration, and resistance to chemotherapy.[14][18]

A 2022 study utilizing virtual screening of phytochemicals identified this compound as a potential potent ATP-competitive inhibitor of CDK5.[12][13] This suggests that this compound could be a valuable lead compound for the development of novel therapeutics targeting CDK5-related pathologies.

Putative CDK5 Signaling Pathway Inhibition by this compound

The following diagram illustrates the potential mechanism of action of this compound as a CDK5 inhibitor in the context of cancer and neurodegeneration.

Other Reported Activities

Extracts of Desmodium species containing this compound and related pterocarpans have demonstrated a variety of other biological effects, including:

-

Antileishmanial activity: Extracts from Desmodium gangeticum have shown activity against Leishmania amazonensis.

-

Antioxidant activity: Various Desmodium species extracts exhibit free radical scavenging activity, as demonstrated in DPPH assays.[9][10]

-

Anti-inflammatory and Anti-arthritic activity: Aqueous extracts of D. gangeticum have shown significant in-vitro anti-arthritic effects by inhibiting protein denaturation.[11]

Conclusion and Future Directions

This compound, a pterocarpan isolated from Desmodium species, represents a promising natural product with significant therapeutic potential, particularly as a CDK5 inhibitor. This guide has provided a comprehensive overview of its discovery, methods for its isolation, and its known biological activities. While the initial findings are encouraging, further research is warranted. Specifically, detailed studies are needed to:

-

Determine the precise yield of this compound from various Desmodium species.

-

Experimentally validate the predicted CDK5 inhibitory activity of pure this compound and determine its IC₅₀ value.

-

Elucidate the specific mechanisms of action for its antileishmanial, antioxidant, and anti-inflammatory properties and determine the corresponding IC₅₀ values for the pure compound.

-

Conduct in vivo studies to evaluate the efficacy and safety of this compound for various therapeutic applications.

The information compiled in this technical guide serves as a valuable resource for researchers and drug development professionals, paving the way for further exploration of this compound as a lead compound for novel therapeutics.

References

- 1. International Research Journal of Biological Sciences : GC-MS, HPTLC and Antimicrobial analysis of Root extracts of Pseudarthria viscida Wight and Arn and Desmodium gangeticum (Linn) DC - ISCA [isca.me]

- 2. researchgate.net [researchgate.net]

- 3. scielo.br [scielo.br]

- 4. scialert.net [scialert.net]

- 5. jocpr.com [jocpr.com]

- 6. Pharmaco-chemical profiling of Desmodium gangeticum (L.) DC. with special reference to soil chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Crude extract of Desmodium gangeticum process anticancer activity via arresting cell cycle in G1 and modulating cell cycle-related protein expression in A549 human lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. This compound and isopongachromene as potential inhibitors of cyclin-dependent kinase 5: phytoconstituents targeting anticancer and neurological therapy - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn:443]

- 13. This compound and isopongachromene as potential inhibitors of cyclin-dependent kinase 5: phytoconstituents targeting anticancer and neurological therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Emerging Role of Cdk5 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Biological functions of CDK5 and potential CDK5 targeted clinical treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cdk5 and aberrant cell cycle activation at the core of neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cdk5: mediator of neuronal development, death and the response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Role of CDK5 in Tumours and Tumour Microenvironments - PMC [pmc.ncbi.nlm.nih.gov]

Desmodium gangeticum: A Technical Guide to the Isolation and Analysis of Desmodin for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desmodium gangeticum (L.) DC., a perennial shrub belonging to the Fabaceae family, has a long history of use in traditional medicine, particularly in Ayurveda. Modern phytochemical investigations have revealed a wealth of bioactive compounds within this plant, including the pterocarpanoid, desmodin. Recent in-silico studies have identified this compound as a potential inhibitor of Cyclin-Dependent Kinase 5 (CDK5), a key enzyme implicated in the progression of various cancers. This technical guide provides a comprehensive overview of Desmodium gangeticum as a source of this compound, detailing methodologies for its extraction, isolation, and quantification. Furthermore, it elucidates the critical role of the CDK5 signaling pathway in cancer and the potential mechanism of action for this compound as a therapeutic agent. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in leveraging this natural compound for oncological applications.

Introduction

Desmodium gangeticum, commonly known as "Shalparni," is a widely distributed plant in tropical and subtropical regions. It is a key ingredient in several traditional formulations, valued for its diverse therapeutic properties, including anti-inflammatory, analgesic, and antioxidant effects.[1] Phytochemical analysis of D. gangeticum has led to the isolation of various classes of compounds, including alkaloids, flavonoids, and pterocarpans.[2] Among these, this compound has emerged as a compound of significant interest due to its potential anticancer activities.

Recent research has highlighted the role of Cyclin-Dependent Kinase 5 (CDK5) in the pathogenesis of numerous cancers.[1] CDK5, traditionally known for its role in neuronal development, is now understood to contribute to tumor cell proliferation, migration, and angiogenesis.[1][3] A pivotal study identified this compound as a potential ATP-competitive inhibitor of CDK5 through virtual screening, suggesting a promising avenue for targeted cancer therapy.[4] This guide provides the technical details necessary to explore Desmodium gangeticum as a viable source of this compound for further preclinical and clinical investigation.

Quantitative Data on Extractive Yields

The concentration of bioactive compounds in plant materials can vary depending on the plant part used, geographical location, and the extraction solvent. While specific quantitative data for this compound yield is not extensively reported in the literature, the following table summarizes the extractive yields of Desmodium gangeticum using various solvents, which can serve as a preliminary guide for optimizing extraction processes.

| Plant Part | Extraction Solvent | Extractive Yield (% w/w) | Reference |

| Dried Roots | Water | 10.5 | [5] |

| Dried Roots | Alcohol | 5.8 | [5] |

| Dried Roots | Chloroform | 1.5 | [5] |

| Dried Roots | Ethyl Acetate (B1210297) | 2.2 | [5] |

| Dried Leaves and Stems | Water | 5.4 | [3] |

Experimental Protocols

Extraction of Crude Extract from Desmodium gangeticum

This protocol outlines a general procedure for obtaining a crude extract from the aerial parts of Desmodium gangeticum.

Materials:

-

Dried and powdered aerial parts (leaves and stems) of Desmodium gangeticum

-

Soxhlet apparatus

-

Rotary evaporator

-

Whatman No. 1 filter paper

Procedure:

-

Weigh 200 g of the coarsely powdered, air-dried aerial parts of D. gangeticum.

-

Place the powdered material in the thimble of a Soxhlet apparatus.

-

Extract the plant material with 90% ethanol for approximately 48-72 hours, or until the solvent running through the siphon tube is colorless.

-

After extraction, filter the ethanolic extract through Whatman No. 1 filter paper to remove any residual plant debris.

-

Concentrate the filtered extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a semi-solid crude extract.

-

Calculate the percentage yield of the extract. A typical yield is around 12.7% (w/w).[6]

-

Store the crude extract in a desiccator until further use.

Isolation of this compound using Column Chromatography

This protocol provides a representative method for the isolation of pterocarpans like this compound from the crude extract using column chromatography. Optimization may be required based on the specific composition of the extract.

Materials:

-

Crude extract of D. gangeticum

-

Silica (B1680970) gel (60-120 mesh) for column chromatography

-

Glass column

-

Hexane (B92381) (analytical grade)

-

Ethyl acetate (analytical grade)

-

Methanol (analytical grade)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

TLC developing chamber

-

UV lamp (254 nm and 365 nm)

-

Iodine chamber or other suitable visualizing agent

Procedure:

-

Slurry Preparation: Prepare a slurry of silica gel in hexane and pour it into the glass column, ensuring no air bubbles are trapped. Allow the silica gel to settle, forming a packed bed.

-

Sample Loading: Dissolve a known amount of the crude extract in a minimal amount of the initial mobile phase (hexane) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, extract-adsorbed silica gel onto the top of the packed column.

-

Elution: Begin elution with 100% hexane. Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate to the hexane (e.g., 98:2, 95:5, 90:10, and so on).

-

Fraction Collection: Collect the eluate in fractions of equal volume (e.g., 25 mL or 50 mL).

-

TLC Monitoring: Monitor the collected fractions using TLC. Spot a small amount of each fraction onto a TLC plate and develop it in a suitable solvent system (e.g., hexane:ethyl acetate, 8:2 v/v). Visualize the spots under a UV lamp and/or by using a visualizing agent.

-

Pooling of Fractions: Combine the fractions that show similar TLC profiles, particularly those containing spots with an Rf value corresponding to that of a this compound standard (if available).

-

Further Purification: The pooled fractions may require further purification using preparative TLC or re-chromatography with a different solvent system to obtain pure this compound.

-

Characterization: Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy.

Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

This section outlines a general framework for developing a validated HPLC method for the quantification of this compound. Specific parameters will need to be optimized and validated according to ICH guidelines.

Instrumentation:

-

HPLC system with a UV-Vis or Diode Array Detector (DAD)

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Data acquisition and processing software

Chromatographic Conditions (to be optimized):

-

Mobile Phase: A gradient elution is often effective for separating compounds in a plant extract. A common starting point is a mixture of acetonitrile (B52724) (Solvent A) and water with 0.1% formic acid (Solvent B).

-

Gradient Program:

-

0-5 min: 10% A

-

5-20 min: Increase to 80% A

-

20-25 min: Hold at 80% A

-

25-30 min: Return to 10% A

-

30-35 min: Equilibration at 10% A

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25°C

-

Detection Wavelength: Pterocarpans typically show UV absorbance around 280-310 nm. The optimal wavelength for this compound should be determined by running a UV scan of a pure standard.

-

Injection Volume: 20 µL

Method Validation: The developed HPLC method should be validated for the following parameters:

-

Linearity: Analyze a series of standard solutions of this compound at different concentrations to establish a linear relationship between concentration and peak area.

-

Accuracy: Perform recovery studies by spiking a known amount of this compound into a blank matrix.

-

Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method by analyzing multiple preparations of the same sample.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

-

Specificity: Ensure that the peak corresponding to this compound is well-resolved from other components in the extract and that there is no interference from the matrix.

Visualization of Signaling Pathways and Workflows

Proposed Mechanism of Action: this compound Inhibition of the CDK5 Signaling Pathway

Caption: this compound's proposed inhibition of the CDK5 signaling pathway in cancer.

Experimental Workflow for this compound Isolation and Analysis

Caption: Workflow for the extraction, isolation, and analysis of this compound.

Conclusion

Desmodium gangeticum represents a promising natural source of the bioactive pterocarpanoid, this compound. The methodologies outlined in this technical guide provide a foundation for the extraction, isolation, and quantification of this compound. The potential of this compound to inhibit the CDK5 signaling pathway underscores its significance as a lead compound for the development of novel anticancer therapeutics. Further research is warranted to optimize the yield of this compound, fully characterize its pharmacological properties, and validate its efficacy in preclinical cancer models. This guide serves as a critical resource to facilitate these future investigations, bridging the gap between traditional medicine and modern drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. jocpr.com [jocpr.com]

- 3. Crude extract of Desmodium gangeticum process anticancer activity via arresting cell cycle in G1 and modulating cell cycle-related protein expression in A549 human lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. impactfactor.org [impactfactor.org]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

The Biosynthesis of Desmodin in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Desmodin, a pterocarpan (B192222) class isoflavonoid (B1168493) found in plants of the Desmodium genus, holds significant interest for its potential pharmacological activities. Understanding its biosynthetic pathway is crucial for metabolic engineering to enhance production and for the discovery of novel bioactive derivatives. This technical guide provides a comprehensive overview of the current understanding of pterocarpan biosynthesis as a model for the formation of this compound. While the complete, specific pathway for this compound remains to be fully elucidated due to some ambiguity in its precise chemical structure in various literature sources, this document outlines the established core biosynthetic route, from the general phenylpropanoid pathway to the formation of the characteristic pterocarpan skeleton. It further details the putative final tailoring steps involving hydroxylation and methylation, which are essential for the specific structure of this compound. This guide includes summaries of available quantitative data, detailed experimental protocols for key enzyme assays, and visualizations of the metabolic pathways and experimental workflows to facilitate further research and development.

Introduction: The Enigmatic Structure of this compound

Pterocarpans are a major class of isoflavonoid phytoalexins in leguminous plants, exhibiting a wide range of biological activities. This compound is reported as a pterocarpan found in Desmodium species. However, a definitive, universally agreed-upon chemical structure for "this compound" is not consistently represented in the scientific literature. For instance, PubChem provides a complex structure for this compound (CID 13338925)[1]. In contrast, research on Desmodium gangeticum has identified a closely related pterocarpan named desmocarpin, with the structure (-)-(6aR; 11aR)-1,9-dihydroxy-3-methoxypterocarpan[2]. Another complex pterocarpan, gangetial, has also been isolated from the same species[3][4][5]. For the purpose of this guide, we will focus on the established biosynthetic pathway leading to the core pterocarpan structure and discuss the likely enzymatic modifications required to produce a substituted pterocarpan like desmocarpin, which can serve as a model for the biosynthesis of other related compounds in Desmodium.

The Core Biosynthetic Pathway of Pterocarpans

The biosynthesis of pterocarpans is a specialized branch of the well-characterized isoflavonoid pathway, which itself originates from the general phenylpropanoid pathway. The overall process can be divided into three main stages.

Stage 1: The General Phenylpropanoid Pathway

This initial stage converts the amino acid L-phenylalanine into 4-coumaroyl-CoA, a central precursor for a vast array of plant secondary metabolites. This pathway involves three key enzymes:

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate (B1238496) 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce p-coumaric acid[6][7].

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming 4-coumaroyl-CoA.

Stage 2: The Isoflavonoid Branch

This stage marks the commitment of precursors to the isoflavonoid skeleton.

-

Chalcone (B49325) Synthase (CHS): A key enzyme that catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone.

-

Chalcone Isomerase (CHI): Catalyzes the stereospecific cyclization of naringenin chalcone to (2S)-naringenin.

-

Isoflavone (B191592) Synthase (IFS): A critical branch-point enzyme, this cytochrome P450 monooxygenase catalyzes a rearrangement of the flavanone (B1672756) skeleton to form a 2-hydroxyisoflavanone[8].

-

2-Hydroxyisoflavanone (B8725905) Dehydratase (HID): Dehydrates the 2-hydroxyisoflavanone to yield an isoflavone, such as daidzein (B1669772) or genistein.

Stage 3: Formation of the Pterocarpan Skeleton

The final stage involves a series of reductions and a crucial cyclization reaction to form the characteristic tetracyclic pterocarpan structure.

-

Isoflavone Reductase (IFR): Reduces a double bond in the isoflavone intermediate.

-

Vestitone (B1219705) Reductase (VR): Catalyzes the reduction of the isoflavanone (B1217009) intermediate vestitone to the corresponding isoflavanol.

-

Pterocarpan Synthase (PTS): This recently identified enzyme, belonging to the dirigent protein family, catalyzes the final ring closure via dehydration of the 2'-hydroxyisoflavanol to form the pterocarpan core[9][10][11].

Putative Tailoring Steps in this compound Biosynthesis

To arrive at the specific structure of a pterocarpan like desmocarpin (1,9-dihydroxy-3-methoxypterocarpan), the basic pterocarpan skeleton must undergo further modifications. These reactions are catalyzed by a suite of "tailoring" enzymes, which are typically hydroxylases and O-methyltransferases (OMTs).

-

Hydroxylases: These are often cytochrome P450-dependent monooxygenases (P450s) that introduce hydroxyl groups at specific positions on the aromatic rings of the pterocarpan structure[6][7][12][13][14][15][16][17][18]. The precise P450s involved in this compound biosynthesis in Desmodium have not yet been characterized.

-

O-Methyltransferases (OMTs): These enzymes transfer a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group on the pterocarpan skeleton[19][20][21][22]. The regioselectivity of these OMTs determines the final methylation pattern of the molecule.

The biosynthesis of desmocarpin would require at least one specific O-methylation step. The more complex structure of "gangetial" suggests additional modifications, potentially including prenylation and further cyclizations. Elucidating the specific enzymes responsible for these tailoring reactions in Desmodium is a key area for future research.

Quantitative Data

Quantitative data for the specific enzymes and intermediates in the this compound biosynthetic pathway are limited. The following table summarizes representative kinetic data for key enzyme classes in the broader isoflavonoid and pterocarpan pathways from various plant sources. These values can serve as a benchmark for future studies on the enzymes from Desmodium.

| Enzyme Class | Enzyme | Plant Source | Substrate | K_m (µM) | k_cat (s⁻¹) | Reference |

| Pterocarpan Synthase | GePTS1 | Glycyrrhiza echinata | (3R,4R)-DMI | ~20-500 | - | [9] |

| PsPTS1 | Pisum sativum | (3R,4R)-DMI | ~120 | - | [23] | |

| O-Methyltransferase | HI4'OMT | Medicago sativa | 2,7,4'-trihydroxyisoflavanone | 1.5 | 0.43 | [24] |

| ROMT-9 | Oryza sativa | Luteolin | 12.8 | - | [21] | |

| Hydroxylase (P450) | D6aH (CYP93A1) | Glycine max | 3,9-dihydroxypterocarpan (B190946) | 1.8 | - | [12] |

Note: Kinetic parameters are highly dependent on assay conditions and may not be directly comparable across different studies.

Experimental Protocols

Protocol 1: Heterologous Expression and Purification of an Isoflavonoid O-Methyltransferase

This protocol provides a general method for producing a recombinant OMT in E. coli for subsequent characterization.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector with a His-tag (e.g., pET vector series)

-

LB medium with appropriate antibiotics

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)

-

Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

-

Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

-

Ni-NTA affinity chromatography column

-

SDS-PAGE analysis reagents

Procedure:

-

Cloning: Clone the full-length coding sequence of the putative OMT from Desmodium into the expression vector.

-

Transformation: Transform the expression construct into the E. coli expression strain.

-

Expression: Grow a culture of the transformed cells at 37°C to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours[25][26].

-

Cell Lysis: Harvest the cells by centrifugation and resuspend in lysis buffer. Lyse the cells by sonication on ice.

-

Purification: Centrifuge the lysate to pellet cell debris. Apply the supernatant to a pre-equilibrated Ni-NTA column. Wash the column with wash buffer to remove non-specifically bound proteins. Elute the His-tagged protein with elution buffer.

-

Analysis: Analyze the purified protein fractions by SDS-PAGE to confirm purity and molecular weight.

Protocol 2: In Vitro Assay for Pterocarpan O-Methyltransferase Activity

This assay measures the transfer of a methyl group from SAM to a pterocarpan substrate.

Materials:

-

Purified recombinant OMT

-

Assay buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM DTT)

-

Pterocarpan substrate (e.g., a dihydroxypterocarpan, dissolved in DMSO)

-

S-adenosyl-L-[methyl-¹⁴C]methionine ([¹⁴C]SAM)

-

Stopping reagent (e.g., 2 M HCl)

-

Ethyl acetate (B1210297)

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, pterocarpan substrate, and purified OMT. Pre-incubate at the desired temperature (e.g., 30°C) for 5 minutes.

-

Initiate Reaction: Start the reaction by adding [¹⁴C]SAM.

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).

-

Stop Reaction: Terminate the reaction by adding the stopping reagent.

-

Extraction: Extract the methylated, radioactive product into an organic solvent like ethyl acetate by vortexing and centrifugation.

-

Quantification: Transfer a portion of the organic phase to a scintillation vial, evaporate the solvent, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Analysis: Calculate the enzyme activity based on the amount of radioactivity incorporated into the product over time.

Protocol 3: HPLC-MS/MS Quantification of this compound in Plant Tissue

This protocol describes a method for extracting and quantifying this compound from Desmodium plant material.

Materials:

-

Lyophilized and ground Desmodium tissue

-

Extraction solvent (e.g., 80% methanol)

-

HPLC-MS/MS system with a C18 reverse-phase column

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Purified this compound standard

Procedure:

-

Extraction: Extract a known weight of the powdered plant tissue with the extraction solvent using sonication or shaking. Centrifuge the mixture and collect the supernatant. Repeat the extraction process on the pellet for exhaustive extraction.

-

Sample Preparation: Combine the supernatants and filter through a 0.22 µm filter before injection into the HPLC system.

-

HPLC-MS/MS Analysis:

-

Inject the sample onto the C18 column.

-

Elute the compounds using a gradient of Mobile Phase A and B. A typical gradient might be: 0-2 min, 5% B; 2-20 min, 5-95% B; 20-25 min, 95% B; 25-26 min, 95-5% B; 26-30 min, 5% B.

-

Detect the eluting compounds using a mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound will need to be determined using a purified standard.

-

-

Quantification: Create a standard curve using serial dilutions of the purified this compound standard. Quantify the amount of this compound in the plant extracts by comparing the peak area from the sample chromatogram to the standard curve[27][28][29][30].

Conclusion and Future Directions

The biosynthesis of this compound in Desmodium plants follows the general pterocarpan pathway, a complex and highly regulated metabolic route. While the core pathway leading to the pterocarpan skeleton is largely understood, the specific tailoring enzymes—hydroxylases and O-methyltransferases—that create the final this compound structure remain to be identified and characterized. The ambiguity surrounding the precise chemical structure of this compound in the literature further complicates targeted research.

Future research should focus on:

-

Definitive Structural Elucidation: Unambiguously determining the structure of this compound isolated from various Desmodium species.

-

Gene Discovery: Utilizing transcriptomics and functional genomics to identify and characterize the specific hydroxylases and O-methyltransferases involved in the final steps of this compound biosynthesis[31][32][33][34].

-

Enzyme Kinetics: Performing detailed kinetic analysis of the identified enzymes to understand their substrate specificity and efficiency.

-

Metabolic Engineering: Using the knowledge of the biosynthetic pathway to engineer enhanced production of this compound in plants or microbial systems.

This technical guide provides a solid foundation for researchers, scientists, and drug development professionals to advance our understanding of this compound biosynthesis and unlock its full potential.

References

- 1. This compound | C22H22O6 | CID 13338925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] Gangetial, a New Pterocarpan from the Roots of Desmodium gangeticum | Semantic Scholar [semanticscholar.org]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. Further characterization of cytochrome P450 involved in phytoalexin synthesis in soybean: cytochrome P450 cinnamate 4-hydroxylase and 3,9-dihydroxypterocarpan 6a-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The Missing Link in Leguminous Pterocarpan Biosynthesis is a Dirigent Domain-Containing Protein with Isoflavanol Dehydratase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The Missing Link in Leguminous Pterocarpan Biosynthesis is a Dirigent Domain-Containing Protein with Isoflavanol Dehydratase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Molecular characterization and functional expression of dihydroxypterocarpan 6a-hydroxylase, an enzyme specific for pterocarpanoid phytoalexin biosynthesis in soybean (Glycine max L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery and modification of cytochrome P450 for plant natural products biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Hydrocarbon hydroxylation by cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Enzyme-Like Hydroxylation of Aliphatic C-H Bonds From an Isolable Co-Oxo Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Enzyme-Like Hydroxylation of Aliphatic C–H Bonds From an Isolable Co-Oxo Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Oxygenating Biocatalysts for Hydroxyl Functionalisation in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A Set of Regioselective O-Methyltransferases Gives Rise to the Complex Pattern of Methoxylated Flavones in Sweet Basil - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Engineering of flavonoid 3'-O-methyltransferase for improved biosynthesis of chrysoeriol in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Identification and characterization of two Isatis indigotica O-methyltransferases methylating C-glycosylflavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Pterocarpan synthase (PTS) structures suggest a common quinone methide–stabilizing function in dirigent proteins and proteins with dirigent-like domains - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Protein Expression and Purification [protocols.io]

- 26. icar-iipr.org.in [icar-iipr.org.in]

- 27. Qualitative characterization of Desmodium adscendens constituents by high-performance liquid chromatography-diode array ultraviolet-electrospray ionization multistage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. journal11.magtechjournal.com [journal11.magtechjournal.com]

- 29. biorxiv.org [biorxiv.org]

- 30. researchgate.net [researchgate.net]

- 31. Automatic Identification of Players in the Flavonoid Biosynthesis with Application on the Biomedicinal Plant Croton tiglium - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Frontiers | Designing plant flavonoids: harnessing transcriptional regulation and enzyme variation to enhance yield and diversity [frontiersin.org]

- 33. Expression analysis of flavonoid biosynthesis genes during Arabidopsis thaliana silique and seed development with a primary focus on the proanthocyanidin biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Identification of genetic factors influencing flavonoid biosynthesis through pooled transcriptome analysis in mungbean sprouts - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Desmodin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desmodin is a naturally occurring pterocarpan (B192222) found in Desmodium gangeticum, a plant with a history of use in traditional medicine.[1][2][3] As a member of the isoflavonoid (B1168493) family, this compound possesses a rigid tetracyclic ring structure that is characteristic of pterocarpans.[4] This guide provides a comprehensive overview of the known physical and chemical properties of this compound, including its molecular structure, physicochemical parameters, and spectral data. Additionally, it outlines the general protocols for its isolation from natural sources and discusses its biosynthesis. The biological activities of the broader pterocarpan class, such as anti-inflammatory and antioxidant effects, are also reviewed to provide context for the potential therapeutic applications of this compound. This document is intended to serve as a technical resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Chemical and Physical Properties

This compound is a pterocarpan with the molecular formula C₂₂H₂₂O₆.[4] Its chemical structure and key identifying information are provided below.

Table 1: Chemical Identification of this compound

| Identifier | Value | Reference |

| IUPAC Name | 7,21-dimethoxy-17,17-dimethyl-3,12,16-trioxapentacyclo[11.8.0.0²,¹⁰.0⁴,⁹.0¹⁵,²⁰]henicosa-1(13),4,6,8,14,18,20-heptaen-6-ol | [4] |

| CAS Number | 56257-27-3 | [4] |

| Molecular Formula | C₂₂H₂₂O₆ | [4] |

| Molecular Weight | 382.4 g/mol | [4] |

| Chemical Class | Pterocarpan (Isoflavonoid) | [4] |

Physicochemical Properties

Table 2: Computed Physicochemical Properties of this compound

| Property | Value | Reference |

| XLogP3-AA | 3.5 | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 6 | [4] |

| Rotatable Bond Count | 2 | [4] |

| Topological Polar Surface Area | 66.4 Ų | [4] |

| Monoisotopic Mass | 382.14163842 Da | [4] |

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions for pterocarpans from Desmodium gangeticum, including this compound, suggest that they generally exhibit good drug-like properties, with high gastrointestinal absorption and good blood-brain barrier permeability.

Spectral Data

Detailed experimental spectral data for this compound is limited in publicly accessible databases. The following sections describe the expected spectral characteristics based on its chemical structure and data from related pterocarpan compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are crucial for the structural elucidation of this compound. While the specific chemical shifts for this compound are not available in the provided search results, the expected resonances can be inferred from its pterocarpan skeleton and substituent groups.

Expected ¹H NMR Features:

-

Aromatic protons in the A and D rings.

-

Signals for the methoxy (B1213986) groups.

-

Resonances for the dimethyl group attached to the pyran ring.

-

Protons of the core pterocarpan skeleton.

Expected ¹³C NMR Features:

-

Carbon signals corresponding to the aromatic rings.

-

Resonances for the methoxy and dimethyl carbons.

-

Signals for the carbons of the heterocyclic rings in the pterocarpan core.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups.

Table 3: Expected Infrared Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H (hydroxyl) | ~3200-3600 (broad) |

| C-H (aromatic) | ~3000-3100 |

| C-H (aliphatic) | ~2850-3000 |

| C=C (aromatic) | ~1450-1600 |

| C-O (ether and alcohol) | ~1000-1300 |

Mass Spectrometry (MS)

Mass spectrometry would provide information on the molecular weight and fragmentation pattern of this compound.

Expected Mass Spectral Data:

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of this compound (m/z ≈ 382.4).

-

Fragmentation Pattern: The fragmentation would likely involve cleavage of the pterocarpan ring system and loss of substituent groups such as methyl and methoxy moieties.

Experimental Protocols

Isolation of this compound from Desmodium gangeticum

While a detailed, step-by-step protocol for the isolation of this compound is not available in the provided search results, a general procedure can be outlined based on standard phytochemical methods for the isolation of pterocarpans.

General Workflow for Isolation:

Caption: General workflow for the isolation of this compound.

Methodology Details:

-

Plant Material Collection and Preparation: The roots of Desmodium gangeticum are collected, washed, dried, and powdered.

-

Extraction: The powdered plant material is extracted with a suitable organic solvent, such as methanol or ethanol, using methods like maceration or Soxhlet extraction.

-

Concentration: The solvent is removed from the crude extract under reduced pressure using a rotary evaporator.

-

Fractionation: The crude extract is subjected to solvent-solvent partitioning with solvents of increasing polarity to separate compounds based on their solubility.

-

Chromatographic Separation: The fractions are then subjected to column chromatography using silica gel or Sephadex as the stationary phase. Elution is performed with a gradient of solvents.

-

Purification: Fractions containing this compound are further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to obtain the pure compound.

Biosynthesis and Biological Activity

Biosynthesis of Pterocarpans

This compound, as a pterocarpan, is synthesized in plants via the phenylpropanoid pathway, which is a major route for the production of a wide variety of secondary metabolites.

Caption: Simplified overview of the pterocarpan biosynthesis pathway.

The biosynthesis starts with the amino acid L-phenylalanine and proceeds through the general phenylpropanoid pathway to produce precursors for the flavonoid pathway. Key enzymes such as chalcone (B49325) synthase (CHS), chalcone isomerase (CHI), and isoflavone (B191592) synthase (IFS) are involved in the formation of the isoflavonoid core. This is followed by a series of reduction and cyclization reactions, catalyzed by enzymes like isoflavone reductase (IFR) and pterocarpan synthase (PTS), to form the characteristic tetracyclic pterocarpan skeleton.[5][7][8] Tailoring enzymes are then responsible for the specific substitutions found on this compound.

Biological Activity and Potential Signaling Pathways

While specific studies on the biological activities and mechanism of action of this compound are limited, the broader class of pterocarpans is known to exhibit a range of pharmacological effects.

Anti-inflammatory Activity: Many pterocarpans have demonstrated anti-inflammatory properties.[1][8][9] The proposed mechanisms often involve the inhibition of key inflammatory mediators. Extracts of Desmodium species have been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, and to inhibit the production of nitric oxide (NO).[8][9] A plausible mechanism for these effects is the modulation of the NF-κB signaling pathway, a central regulator of inflammation.[10][11][12][13][14]

Caption: Postulated anti-inflammatory signaling pathway for this compound.

Antioxidant Activity: Flavonoids, including pterocarpans, are well-known for their antioxidant properties.[3][8][15][16][17][18] They can act as free radical scavengers and can also enhance the activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT).[8][15] The antioxidant activity of Desmodium extracts has been demonstrated in various in vitro and in vivo models.[8][19]

Conclusion

This compound is a pterocarpan with a defined chemical structure that has been isolated from Desmodium gangeticum. While comprehensive experimental data on its physical and spectral properties are not widely available, its chemical class suggests potential for biological activities, particularly anti-inflammatory and antioxidant effects. Further research is warranted to fully characterize this compound, elucidate its specific mechanisms of action, and explore its therapeutic potential. The information and protocols outlined in this guide provide a foundation for future investigations into this promising natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. scite.ai [scite.ai]

- 3. Anti-inflammatory and in vitro antioxidant activity of Desmodium triquetrum (L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C22H22O6 | CID 13338925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scienceopen.com [scienceopen.com]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. phcogj.com [phcogj.com]

- 8. Antiinflammatory and antioxidant activities of Desmodium gangeticum fractions in carrageenan-induced inflamed rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Analgesic and anti-inflammatory activities of methanol extract from Desmodium triflorum DC in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Emodin Isolated from Polygoni cuspidati Radix Inhibits TNF-α and IL-6 Release by Blockading NF-κB and MAP Kinase Pathways in Mast Cells Stimulated with PMA Plus A23187 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Desmethylanhydroicaritin inhibits NF-kappaB-regulated inflammatory gene expression by modulating the redox-sensitive PI3K/PTEN/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. neurologylive.com [neurologylive.com]

- 13. Dexmedetomidine inhibits the NF-κB pathway and NLRP3 inflammasome to attenuate papain-induced osteoarthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. Chemical Composition and, Cellular Evaluation of the Antioxidant Activity of Desmodium adscendens Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Chemical Characterization, Antioxidant Capacity and Anti-Oxidative Stress Potential of South American Fabaceae Desmodium tortuosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. hmdb.ca [hmdb.ca]

Desmodin as a Potential CDK5 Inhibitor: A Technical Overview and Guide to Experimental Validation

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: Cyclin-dependent kinase 5 (CDK5) is a critical proline-directed serine-threonine kinase integral to neuronal development and function. Its dysregulation is implicated in the pathogenesis of neurodegenerative diseases and various cancers, making it a compelling therapeutic target. Recent computational studies have identified Desmodin, a phytochemical, as a potent and selective ATP-competitive inhibitor of CDK5. This document provides a comprehensive technical guide on the putative mechanism of action of this compound on CDK5, based on available in-silico data. Furthermore, it outlines detailed experimental protocols essential for the validation of these computational findings, serving as a roadmap for future research and development.

Introduction to CDK5 and Its Role in Disease

Cyclin-dependent kinase 5 (CDK5) is an atypical member of the CDK family, predominantly active in post-mitotic neurons.[1][2] Unlike canonical CDKs, its activation is not driven by cyclins but by its association with regulatory subunits p35 or p39.[3][4] The resulting complex (CDK5/p35 or CDK5/p39) is crucial for a myriad of neuronal processes, including migration, differentiation, and synaptic plasticity.[3][4]

Dysregulation of CDK5 activity is a key factor in the progression of several pathologies. In neurodegenerative conditions like Alzheimer's disease, the cleavage of p35 to p25 by calpain leads to the formation of a hyperactive and mislocalized CDK5/p25 complex.[5][6] This aberrant activity results in the hyperphosphorylation of tau protein, a hallmark of the disease.[5][6] In the context of cancer, CDK5 overexpression has been linked to tumor proliferation, migration, and angiogenesis.[4][] Consequently, the development of potent and selective CDK5 inhibitors is an active area of therapeutic research.[]

Computational Discovery of this compound as a CDK5 Inhibitor

This compound, a phytochemical, was identified as a potential CDK5 inhibitor through an extensive virtual screening of the Indian Medicinal Plants, Phytochemistry and Therapeutics (IMPPAT) library.[3][8] The computational workflow involved several stages, from initial filtering based on physicochemical properties to detailed molecular dynamics simulations.

Virtual Screening and Binding Mode Analysis

The in-silico analysis predicts that this compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of CDK5.[3][8] This interaction is stabilized by a network of hydrogen bonds and hydrophobic interactions with key residues within the active site. Molecular docking and dynamics simulations suggest a stable and significant binding affinity between this compound and the CDK5 ATP-binding pocket.[3][8]

Proposed Mechanism of Action of this compound

Based on computational models, this compound is proposed to inhibit CDK5 by competitively binding to the ATP-binding site. This prevents the binding of ATP, which is essential for the kinase activity of CDK5, thereby inhibiting the phosphorylation of its downstream substrates.

Quantitative Data (In-Silico)

To date, all available data on the interaction between this compound and CDK5 is derived from computational studies. No experimental quantitative data, such as IC50 or Ki values, has been published. The table below summarizes the predicted binding characteristics from the primary computational study.

| Parameter | Predicted Value | Method | Reference |

| Binding Energy | Not explicitly quantified | Molecular Docking | [3][8] |

| Interaction Type | ATP-competitive | Molecular Docking | [3][8] |

| Key Interacting Residues | Within ATP-binding pocket | Molecular Dynamics | [3][8] |

Essential Experimental Protocols for Validation

The following protocols are standard methodologies required to experimentally validate the computationally predicted inhibitory effect of this compound on CDK5.

In-Vitro CDK5/p25 Kinase Assay (IC50 Determination)

This assay directly measures the ability of this compound to inhibit the kinase activity of purified CDK5/p25 enzyme.

Materials:

-

Recombinant active CDK5/p25 enzyme

-

Histone H1 (as substrate)

-

This compound (solubilized in DMSO)

-

Kinase Buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM EDTA, 0.2 mM DTT)

-

[γ-³²P]ATP or cold ATP

-

ADP-Glo™ Kinase Assay kit (for non-radioactive detection)

-

96-well plates

-

Plate reader (scintillation counter for radioactive assay or luminometer for ADP-Glo™)

Procedure:

-

Prepare Serial Dilutions of this compound: Create a series of concentrations of this compound, typically spanning several orders of magnitude around the predicted effective concentration. A vehicle control (DMSO) must be included.

-

Reaction Setup: In a 96-well plate, add the diluted this compound or DMSO, diluted CDK5/p25 enzyme, and the substrate (Histone H1).

-

Initiate Reaction: Start the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for CDK5 to accurately determine competitive inhibition.

-

Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction remains in the linear range.

-

Stop Reaction and Detect:

-

Radioactive method: Stop the reaction by adding phosphoric acid and spot the mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]ATP and measure the incorporated radioactivity using a scintillation counter.

-

Non-radioactive method (ADP-Glo™): Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used to generate a luminescent signal. Measure luminescence with a plate reader.

-

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Proliferation Assay

This assay assesses the effect of this compound on the proliferation of cancer cell lines known to have high CDK5 activity.

Materials:

-

Cancer cell line (e.g., HCT116, SW620)

-

Complete cell culture medium

-

This compound

-

MTT or WST-1 reagent

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with serial dilutions of this compound for a specified period (e.g., 72 hours).

-

Viability Measurement: Add MTT or WST-1 reagent to each well and incubate for 2-4 hours. Measure the absorbance at the appropriate wavelength.

-

IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for cell growth inhibition.

Western Blot Analysis of Downstream CDK5 Targets

This protocol is used to determine if this compound treatment affects the phosphorylation of known CDK5 substrates in a cellular context.

Materials:

-

Cell line of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (e.g., anti-phospho-Tau, anti-phospho-Rb)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound for a specified time, then lyse the cells and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies overnight, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Analyze the changes in the phosphorylation levels of CDK5 substrates.

Conclusion and Future Directions

Computational studies have positioned this compound as a promising candidate for a novel CDK5 inhibitor.[3][8] Its predicted ATP-competitive binding mechanism offers a solid foundation for its potential therapeutic application in neurodegenerative diseases and cancer. However, the current evidence is solely in-silico. The immediate and critical next step is the experimental validation of these findings. The protocols detailed in this guide provide a clear path for determining the biochemical and cellular efficacy of this compound as a CDK5 inhibitor. Successful validation will pave the way for further preclinical development, including pharmacokinetic and pharmacodynamic studies, and ultimately, exploration of its therapeutic potential in relevant disease models.

References

- 1. Protocols for Characterization of Cdk5 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. merckmillipore.com [merckmillipore.com]

- 3. This compound and isopongachromene as potential inhibitors of cyclin-dependent kinase 5: phytoconstituents targeting anticancer and neurological therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cyclin-dependent kinase 5 - Wikipedia [en.wikipedia.org]

- 5. The role of CDK5/P25 formation/inhibition in neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Conversion of p35 to p25 deregulates Cdk5 activity and promotes neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

The In Vitro Biological Activity of Desmodin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmodin is a pterocarpan, a class of isoflavonoids, that has been identified as a constituent of various plants in the Desmodium genus.[1] Plants of this genus have a history of use in traditional medicine for treating a range of ailments, including inflammation, infections, and tumors.[1] While extensive research has been conducted on the biological activities of crude extracts from Desmodium species, data on the specific in vitro effects of isolated this compound is limited in publicly available scientific literature. This guide provides a comprehensive overview of the known biological activities of Desmodium extracts containing this compound, details on a key computational study involving this compound, and general experimental protocols relevant to the assessment of such compounds.

Biological Activities of Desmodium Species Extracts

Extracts from various Desmodium species have demonstrated a range of biological activities in vitro, including anti-inflammatory, antioxidant, and anticancer effects. These activities are attributed to the complex mixture of phytochemicals present in the extracts, which includes flavonoids, alkaloids, terpenoids, and phenolic compounds, including this compound.[1][2]

Anticancer Activity

Crude extracts of Desmodium gangeticum have been shown to inhibit the viability of A549 human lung adenocarcinoma cells in a concentration- and time-dependent manner.[3] The half-maximal inhibitory concentrations (IC50) for the extract were 1.26 mg/ml, 0.93 mg/ml, and 0.82 mg/ml for 24, 48, and 72 hours of treatment, respectively.[3] The mechanism of action was reported to involve the arrest of the cell cycle in the G1 phase and modulation of cell cycle-related proteins.[3]

Anti-inflammatory and Antioxidant Activity

Ethanolic extracts of Desmodium triquetrum have demonstrated significant anti-inflammatory and antioxidant activities.[2] The antioxidant potential was evaluated through various in vitro assays, including DPPH radical scavenging and hydrogen peroxide scavenging.[2] The extract showed a dose-dependent effect in scavenging free radicals.[2] The anti-inflammatory activity was attributed to the inhibition of cAMP-phosphodiesterase (cAMP-PDE) activity and its antioxidant properties.[4]

Table 1: Summary of In Vitro Biological Activities of Desmodium Extracts

| Desmodium Species | Extract Type | Biological Activity | Cell Line/Assay | Key Findings | Reference |

| Desmodium gangeticum | Crude Extract | Anticancer | A549 (Lung Cancer) | IC50: 0.82 mg/ml (72h); G1 cell cycle arrest | [3] |

| Desmodium triquetrum | Ethanolic Extract | Antioxidant | DPPH Assay | Significant dose-dependent free radical scavenging | [2] |

| Desmodium triquetrum | Ethanolic Extract | Antioxidant | H2O2 Scavenging | Strong H2O2 scavenging activity | [2] |

| Desmodium triquetrum | Ethanolic Extract | Anti-inflammatory | Nitric Oxide Inhibition | Moderate, dose-dependent inhibition of nitric oxide | [2] |

This compound: Computational Insights and Future Directions

While experimental in vitro data for isolated this compound is scarce, a computational study has identified it as a potential inhibitor of cyclin-dependent kinase 5 (CDK5).[5] CDK5 is a protein kinase that has been implicated in the progression of neurodegenerative diseases and some cancers.[5] This in silico finding suggests that this compound may have therapeutic potential in these areas, warranting further investigation through in vitro and in vivo studies. The study used virtual screening of a phytochemical library to identify this compound as a potential ATP-competitive inhibitor of CDK5.[5]

Experimental Protocols

The following are detailed methodologies for key experiments typically used to evaluate the in vitro biological activity of natural compounds like this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve the compound, e.g., DMSO) and a medium-only control.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration.

Caption: Workflow for determining cell viability using the MTT assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect apoptosis. Annexin V has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Protocol:

-

Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of the test compound for the specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

In Vitro Anti-inflammatory Assay (Nitric Oxide Radical Scavenging)

This assay measures the ability of a compound to scavenge nitric oxide (NO) radicals generated from sodium nitroprusside.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing sodium nitroprusside in phosphate-buffered saline (PBS).

-

Compound Addition: Add various concentrations of the test compound to the reaction mixture.

-

Incubation: Incubate the mixture at room temperature for a specified time (e.g., 150 minutes).

-

Griess Reagent: After incubation, add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) to the reaction mixture.

-

Absorbance Measurement: Measure the absorbance of the chromophore formed at 540 nm.

-

Data Analysis: Calculate the percentage of NO scavenging activity by comparing the absorbance of the treated samples with that of the control.

Potential Signaling Pathways

While the specific signaling pathways modulated by isolated this compound have not been experimentally elucidated, compounds with similar structures (isoflavonoids) and extracts from Desmodium species are known to affect key cellular signaling pathways involved in cancer and inflammation. A common pathway implicated in apoptosis is the intrinsic or mitochondrial pathway.

Caption: A simplified diagram of the intrinsic apoptosis pathway.

Conclusion

This compound is a phytochemical with potential biological activity, as suggested by its presence in medicinally active Desmodium species and computational studies. However, there is a notable lack of in vitro experimental data on the isolated compound. The anticancer, anti-inflammatory, and antioxidant activities observed in Desmodium extracts provide a strong rationale for the isolation and detailed in vitro evaluation of this compound. Future research should focus on determining its cytotoxic effects on various cell lines, elucidating its mechanism of action, and identifying the specific signaling pathways it modulates. Such studies are essential to validate the therapeutic potential of this compound and to support its development as a potential drug candidate.

References

- 1. researchgate.net [researchgate.net]

- 2. Anti-inflammatory and in vitro antioxidant activity of Desmodium triquetrum (L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crude extract of Desmodium gangeticum process anticancer activity via arresting cell cycle in G1 and modulating cell cycle-related protein expression in A549 human lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Desmodin and the Neuroprotective Potential of the Desmodium Genus: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction